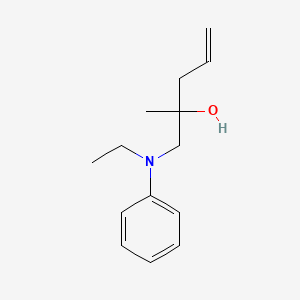
4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- is an organic compound with a complex structure that includes both an alcohol and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- typically involves multi-step organic reactions. One common method involves the allylation of aldehydes using chiral catalysts. For example, a procedure might involve the use of (S)-1,1’-bi-2-naphthol and titanium tetraisopropoxide in methylene chloride, followed by the addition of allyltributylstannane .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar organic synthesis techniques scaled up for larger production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce different amines or alcohols.
Scientific Research Applications
4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. The alcohol and amine groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Penten-2-ol: A simpler compound with similar reactivity but lacking the ethylphenylamino group.
1-(Ethylphenylamino)-2-methyl-4-pentene: A compound with a similar structure but different functional groups.
Uniqueness
4-Penten-2-ol, 1-(ethylphenylamino)-2-methyl- is unique due to its combination of an alcohol and an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
61712-77-4 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-(N-ethylanilino)-2-methylpent-4-en-2-ol |
InChI |
InChI=1S/C14H21NO/c1-4-11-14(3,16)12-15(5-2)13-9-7-6-8-10-13/h4,6-10,16H,1,5,11-12H2,2-3H3 |
InChI Key |
ZHHKWHCDNQXKLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)(CC=C)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


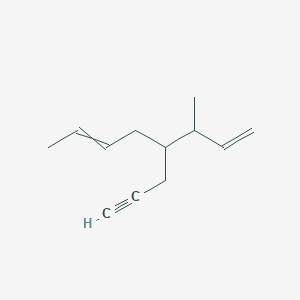

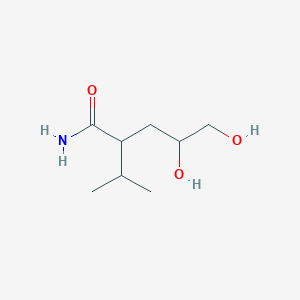
![[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile](/img/structure/B14563603.png)



![(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine](/img/structure/B14563627.png)
![4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione](/img/structure/B14563628.png)
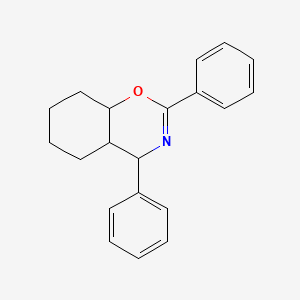

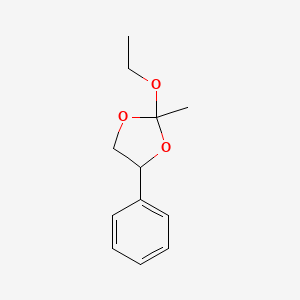
![4-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563654.png)
![2,2'-[(E)-Diazenediyl]bis(2-methylbutanamide)](/img/structure/B14563683.png)
